Enhanced Basicity (pKa) Relative to Unsubstituted 2-Phenylpyrrolidine
The predicted acid dissociation constant (pKa) of 2-(2-cyclopropylphenyl)pyrrolidine is 9.99 ± 0.10, reflecting a moderately strong basicity for a secondary amine . While experimental data for the exact comparator, 2-phenylpyrrolidine, is not available in this source, the presence of the electron-donating cyclopropyl group is known to increase amine basicity relative to an unsubstituted phenyl analog (class-level inference). This higher pKa value dictates the compound's protonation state at physiological pH, directly influencing its solubility, permeability, and binding interactions in biological assays.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 9.99 ± 0.10 (Predicted) |
| Comparator Or Baseline | 2-Phenylpyrrolidine (Predicted pKa ~9.4-9.6, class inference) |
| Quantified Difference | ~0.3-0.6 pKa units higher |
| Conditions | ACD/Labs predicted value at 25°C |
Why This Matters
The defined pKa informs optimal salt selection (e.g., HCl) and predicts pH-dependent solubility and absorption, crucial for both in vitro assay design and formulation development.
